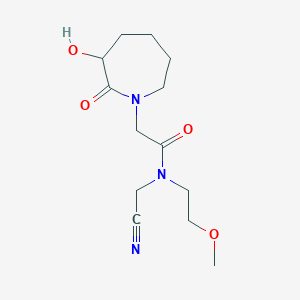![molecular formula C13H21N3O B2658910 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2415586-26-2](/img/structure/B2658910.png)
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-63533054 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is not fully understood. However, it is believed that this compound acts as an antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning, memory, and inflammation. By blocking this receptor, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine may have potential therapeutic effects in various diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is its potential therapeutic effects in various diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the low yield of the compound obtained through the synthesis methods.
Direcciones Futuras
There are several future directions for the study of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine. One direction is to further investigate its mechanism of action and its potential therapeutic effects in various diseases. Another direction is to develop more efficient synthesis methods to increase the yield of the compound. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could be explored in future studies.
In conclusion, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases.
Métodos De Síntesis
The synthesis of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been achieved using various methods. One of the methods involves the reaction of 4-bromomethylpyrimidine with 1-isopropylpiperidine in the presence of a base. Another method involves the reaction of 4-chloromethylpyrimidine with 1-isopropyl-4-piperidinol in the presence of a base. The yield of the compound obtained through these methods is around 50-70%.
Aplicaciones Científicas De Investigación
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been studied for its potential applications in various fields such as neuroscience, oncology, and inflammation. In neuroscience, this compound has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In oncology, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been studied for its potential use in the treatment of cancer. Inflammation is another area where this compound has been studied for its anti-inflammatory properties.
Propiedades
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11(2)16-8-4-12(5-9-16)10-17-13-14-6-3-7-15-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIPFVXCLIANAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Propan-2-yl)piperidin-4-yl]methoxy}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

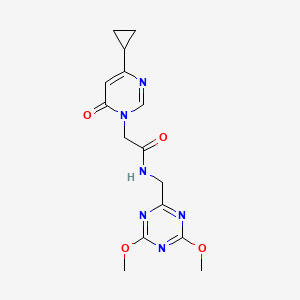
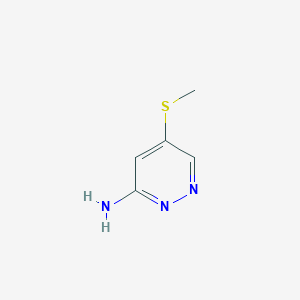
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2658833.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658834.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)
![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)
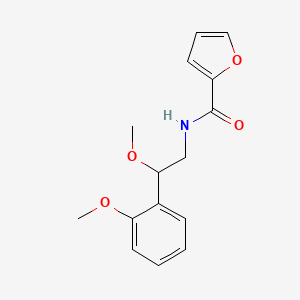
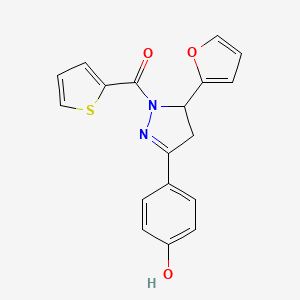
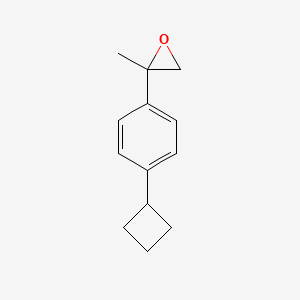
![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)
![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
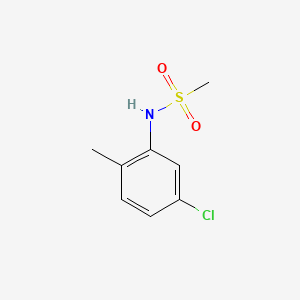
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
